(S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid
Overview
Description
(S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid is a complex organic compound characterized by its unique structural features. It contains a fluorenyl group, a phenyl group, and a hexenoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of amino acids with the fluorenylmethoxycarbonyl (Fmoc) group, followed by coupling reactions to introduce the phenyl and hexenoic acid moieties. The reaction conditions often include the use of organic solvents like tetrahydrofuran (THF) and bases such as potassium hydroxide (KOH) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to fluorenone under aerobic conditions with KOH in THF.
Reduction: The compound can be reduced to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl and hexenoic acid moieties can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: KOH in THF under ambient conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include fluorenone derivatives, reduced alcohols or amines, and substituted phenyl or hexenoic acid derivatives.
Scientific Research Applications
(S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid involves its interaction with specific molecular targets. The fluorenyl group can interact with aromatic residues in proteins, while the phenyl and hexenoic acid moieties can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys-OtBu.HCl: A similar compound used as a protecting group for lysine.
Fmoc-DL-styrylalanine: Another compound with a fluorenyl group used in peptide synthesis.
Uniqueness
(S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid is unique due to its combination of a fluorenyl group, a phenyl group, and a hexenoic acid moiety. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhex-5-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)17-20(12-8-11-19-9-2-1-3-10-19)28-27(31)32-18-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-11,13-16,20,25H,12,17-18H2,(H,28,31)(H,29,30)/b11-8+/t20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWHGLZHUJARIA-ZBWUASRJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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